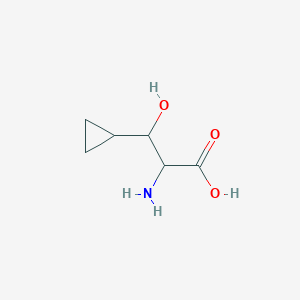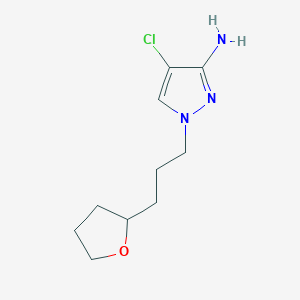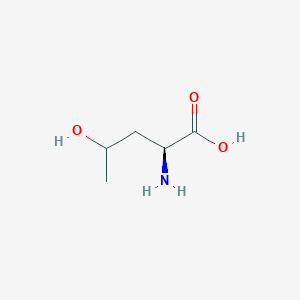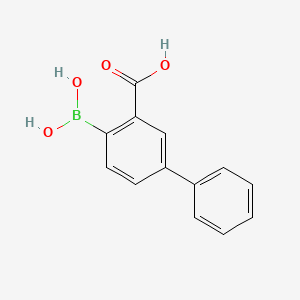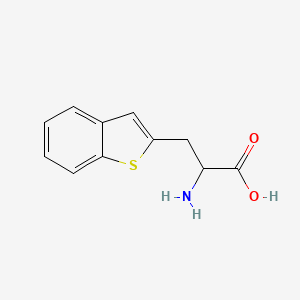![molecular formula C7F8LiNO2S B13623277 Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate is a complex organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a thiazole ring substituted with trifluoromethyl groups and a difluoroacetate moiety, making it a subject of study in advanced materials and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate typically involves the reaction of 2,5-bis(trifluoromethyl)-1,3-thiazole with lithium difluoroacetate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the lithium salt. The mixture is stirred at low temperatures, often under an inert atmosphere like nitrogen or argon, to ensure the stability of the reactive intermediates.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and solvents, as well as employing advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully monitored and controlled to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the difluoroacetate moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Aplicaciones Científicas De Investigación
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Mecanismo De Acción
The mechanism by which Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The difluoroacetate moiety may also play a role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI): Another lithium salt with high thermal stability and ionic conductivity, commonly used in electrolytes for lithium-ion batteries.
Lithium trifluoromethanesulfonate: Known for its use in organic synthesis and as an electrolyte in electrochemical applications.
Uniqueness
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate is unique due to its combination of a thiazole ring and difluoroacetate moiety, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it a valuable compound for various advanced applications.
Propiedades
Fórmula molecular |
C7F8LiNO2S |
|---|---|
Peso molecular |
321.1 g/mol |
Nombre IUPAC |
lithium;2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate |
InChI |
InChI=1S/C7HF8NO2S.Li/c8-5(9,4(17)18)1-2(6(10,11)12)19-3(16-1)7(13,14)15;/h(H,17,18);/q;+1/p-1 |
Clave InChI |
SUMDNRHNNLLHOX-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1(=C(SC(=N1)C(F)(F)F)C(F)(F)F)C(C(=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

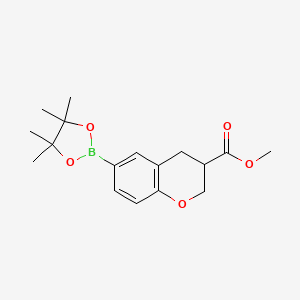


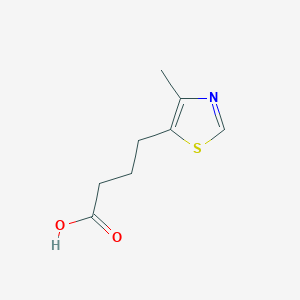

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

